Casimiroin

Descripción

Botanical Sources and Distribution Studies

Casimiroin's presence has been documented in various plant species, primarily within the Casimiroa genus, which belongs to the Rutaceae family. nih.govresearchgate.netresearchgate.netresearchgate.net This genus comprises approximately 13 species, predominantly found in tropical and subtropical regions. researchgate.netresearchgate.net

Primary Isolation from Casimiroa edulis

Casimiroa edulis, commonly known as white sapote, is the most well-described species within its genus and serves as the primary botanical source from which this compound was isolated. nih.govmedpath.comresearchgate.net Early phytochemical investigations of C. edulis seeds, dating back to 1893, evaluated the presence of various compounds, including alkaloids. mdpi.com this compound has been specifically isolated from the seeds and bark of C. edulis. researchgate.net

Isolation from Other Species within the Genus Casimiroa

Beyond Casimiroa edulis, this compound has also been identified in other species belonging to the Casimiroa genus. Notably, it has been reported in Casimiroa pubescens seeds. researchgate.netresearchgate.net Research on Casimiroa pubescens has utilized techniques like H-NMR and LC-MS for the determination of this compound content in its methanolic seed extracts. researchgate.netresearchgate.netcolab.ws

Reported Presence in Other Plant Genera

While primarily associated with the Casimiroa genus, this compound has also been reported in other plant genera. For instance, it has been found in Dictyoloma vandellianum. nih.gov Furthermore, this compound has been isolated from the roots of Spathelia excelsa, another genus within the Rutaceae family. scielo.br Its presence has also been noted in certain fungi. amibase.org

Advanced Methodologies for Extraction and Purification

The isolation and purification of this compound from plant matrices involve sophisticated extraction and chromatographic techniques designed to maximize yield and purity.

Solvent-Based Extraction Optimization

Solvent extraction is a fundamental step in isolating natural compounds like this compound from plant materials. This technique relies on the differential solubility of compounds in various solvents. organomation.comlibretexts.org For Casimiroa species, both hexane (B92381) and methanol (B129727) have been employed as extraction solvents. researchgate.net Plant tissues, such as leaves and seeds, are typically extracted for a period, often 24 hours, followed by solvent evaporation at low pressure. researchgate.net The choice of solvent significantly impacts the yield of extracted compounds; for example, the amount of extracted phenolic compounds can increase with the increasing polarity of the solvent. foodandnutritionresearch.net Methanolic extracts of Casimiroa edulis and Casimiroa pubescens seeds have shown significant activity in research studies. researchgate.netresearchgate.netcolab.ws

Chromatographic Separation Techniques (e.g., HPLC, LC-MS)

Chromatographic methods are crucial for separating and purifying this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are widely utilized for this purpose. researchgate.netrajithperera.comchemyx.com

HPLC separates components based on their physical and chemical properties as they move through a stationary phase under high pressure. rajithperera.com LC-MS combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry, allowing for the detection, identification, and quantification of compounds, even in complex mixtures. rajithperera.comchemyx.comthermofisher.comnih.gov This dual selectivity makes LC-MS a powerful tool for analyzing large, polar, ionic, thermally unstable, and non-volatile compounds. chemyx.com For instance, the methanolic extract of Casimiroa pubescens seeds has been studied using LC-MS (ESI-TOF) for the determination of this compound and zapotin. researchgate.netresearchgate.netcolab.ws

An example of a detailed research finding regarding extraction and separation is presented in the table below, showcasing the effectiveness of different extracts from Casimiroa species.

Table 1: Vasorelaxation Induced by Casimiroa spp. Extracts

| Plant Species | Extract Type | Arterial Tissue Dilatation (%) |

| Casimiroa edulis | Methanolic seed extract (Ce8) | 86.1 ± 2.5 mdpi.com |

| Casimiroa calderoniae | Extract | 95.4 ± 0.9 mdpi.com |

| Casimiroa pubescens | Methanolic seed extract (Cp12) | 82.2 ± 6.6 mdpi.com |

Note: Data represents vasorelaxation in arterial tissues precontracted by phenylephrine (B352888) (0.5 μM) at an extract concentration of 20 μg/mL. mdpi.com

Structure

3D Structure

Propiedades

IUPAC Name |

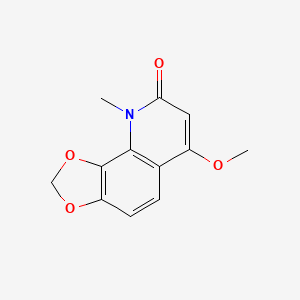

6-methoxy-9-methyl-[1,3]dioxolo[4,5-h]quinolin-8-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-13-10(14)5-9(15-2)7-3-4-8-12(11(7)13)17-6-16-8/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPXXJCMMMXZVSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(C2=C1C3=C(C=C2)OCO3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197256 | |

| Record name | Casimiroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Casimiroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

477-89-4 | |

| Record name | 6-Methoxy-9-methyl-1,3-dioxolo[4,5-h]quinolin-8(9H)-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Casimiroin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000477894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Casimiroin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB08744 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Casimiroin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CASIMIROIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1X2A1U6BH3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Casimiroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

202 - 203 °C | |

| Record name | Casimiroin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033349 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Isolation Research

Qualitative and Quantitative Analysis of Casimiroin in Natural Extracts

The analysis of this compound in natural extracts involves a suite of sophisticated analytical techniques aimed at both its qualitative identification and quantitative determination. These methods are crucial for phytochemical research, ensuring the accurate characterization and assessment of this compound within complex botanical matrices.

Spectroscopic Identification Methods in Phytochemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are fundamental for identifying this compound. Specifically, 1H NMR and 13C NMR spectra are compared with established literature data for confirmation. scielo.brresearchgate.net Advanced 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed to establish correlations between protons and carbons, aiding in the precise assignment of signals and confirming the compound's structural integrity. For instance, HSQC experiments have shown correlations between methylenedioxy hydrogens (δ 6.06, 2H) and a carbon at δ 101.2. scielo.br The 1H NMR, 13C NMR, IR, and mass spectral data of synthetic this compound have been shown to be consistent with those of the natural product. researchgate.net

Table 1: Illustrative NMR Data for this compound (Partial Data from Literature Comparison)

| NMR Type | Chemical Shift (δ) | Multiplicity / Correlation | Assignment / Observation | Reference |

|---|---|---|---|---|

| 1H NMR | 7.51 | d, J = 8.4 Hz | 1H | researchgate.net |

| 1H NMR | 6.74 | d, J = 8.4 Hz | 1H | researchgate.net |

| 1H NMR | 6.01 | s, 2H | Methylenedioxy hydrogens | scielo.brresearchgate.net |

| 13C NMR | 101.2 | - | Methylenedioxy carbon | scielo.br |

Mass Spectrometry (MS): Mass spectrometry techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are invaluable for determining the molecular weight and fragmentation pattern of this compound. nih.govresearchgate.netcolab.ws This allows for the confirmation of its molecular formula (C12H11NO4) and provides insights into its structural features through characteristic fragment ions. Predicted MS/MS spectrum data for this compound is available, with a reported [M-H]- value of 233.06785. frontiersin.orgdrugbank.com

Table 2: this compound Mass Spectrometry Data

| Parameter | Value | Observation / Source | Reference |

|---|---|---|---|

| Molecular Formula | C12H11NO4 | Computed | nih.gov |

| Exact Mass | 233.06880783 Da | Computed | nih.gov |

| [M-H]- | 233.06785 | Mass data | frontiersin.org |

Ultraviolet (UV) Spectroscopy: UV spectroscopy is often used as a detection method in chromatographic analyses, such as High-Performance Liquid Chromatography (HPLC), to identify compounds based on their characteristic absorption profiles. researchgate.net While specific absorption maxima for this compound from natural extracts were not explicitly detailed in the provided search results, the technique is generally employed to collect fractions with UV spectra similar to known standards like this compound. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy provides information about the functional groups present in this compound. Although not specifically detailed for this compound in the provided snippets, IR spectral data are typically part of the comprehensive characterization of natural products, complementing NMR and MS data. researchgate.net

Development of Analytical Protocols for Purity and Yield Assessment

Developing robust analytical protocols is essential for assessing the purity and determining the yield of this compound extracted from natural sources. These protocols ensure the quality and consistency of isolated compounds for further research or application.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for both the qualitative and quantitative analysis of this compound in natural extracts. researchgate.netcolab.wsresearchgate.netnih.govmdpi.com It enables the separation of this compound from other co-occurring compounds in complex botanical mixtures. For quantitative analysis, calibration curves are constructed using known concentrations of a this compound standard. researchgate.net The concentration of this compound in an extract is then calculated by comparing its peak area or height to the established calibration curve. researchgate.net

Application Example: HPLC analysis of methanolic extracts of Casimiroa pubescens seeds (Cp12) has identified this compound with a retention time (rt) of 24.69 minutes. researchgate.netresearchgate.net This demonstrates the utility of HPLC in identifying and potentially quantifying this compound within specific plant extracts.

Yield Assessment: The yield of this compound from natural extracts is typically calculated based on the dry weight of the initial plant material or the crude extract. researchgate.net This provides a measure of the efficiency of the extraction and isolation process. For instance, the yield of various extracts from Casimiroa species has been calculated as a percentage of the dry weight of leaves or seeds. researchgate.net

Purity Assessment: Assessing the purity of isolated this compound is critical for reliable research outcomes. HPLC, often coupled with UV or mass spectrometry detectors, is widely used for this purpose. researchgate.netnih.gov Purity is determined by analyzing the chromatographic profile for the presence of impurities and quantifying the relative percentage of this compound. In natural product research, the concept of "residual complexity" acknowledges that even highly purified natural products may contain minor, unidentified components, highlighting the importance of thorough purity assessment. nih.gov Variations in compound purity can influence reported biological activities, underscoring the need for stringent analytical protocols. nih.gov

Biosynthesis and Biogenetic Pathways Research

Elucidation of Proposed Biosynthetic Routes to Quinoline (B57606) Alkaloids

Quinoline alkaloids, a broad class of natural products, are typically derived from anthranilic acid, a key precursor in their biosynthesis. wikipedia.orgnih.govnih.gov This pathway is prevalent in plants belonging to the Rutaceae family, which includes Casimiroa edulis. wikipedia.orgnih.govfishersci.se

A well-studied example of furoquinoline alkaloid biosynthesis, relevant to Casimiroin due to structural similarities and shared plant family, is that of skimmianine (B1681810). The biosynthesis of skimmianine commences with anthranilic acid. wikipedia.org Anthranilic acid acetate (B1210297) is combined with anthraniloyl-CoA, serving as a starting unit, which then undergoes chain elongation through the addition of malonyl-CoA via a Claisen condensation reaction. wikipedia.org This is followed by the formation of a lactam through cyclization, leading to a heterocyclic system that adopts the 4-hydroxy-2-quinolone tautomer. wikipedia.org A crucial subsequent step involves alkylation at the C-3 position through the introduction of dimethylallyl diphosphate. wikipedia.org Further cyclization on the dimethylallyl sidechain forms a new five-membered heterocyclic ring. wikipedia.org Platydesmine is identified as an intermediate in this pathway, which then undergoes oxidative cleavage to yield dictamnine. wikipedia.org Finally, skimmianine is formed through the hydroxylation of dictamnine. wikipedia.org

General precursors for alkaloid synthesis also include pyruvic acid and coenzyme A, which are fundamental compounds in various metabolic pathways. thegoodscentscompany.com For some quinoline alkaloids, including this compound, 3-carboxyquinoline has been identified as a precursor in plants like Ruta angustifolia. thegoodscentscompany.com

Identification of Enzymatic Steps and Precursors in this compound Formation

While the general pathway for quinoline alkaloids from anthranilic acid provides a framework, specific enzymatic steps leading directly to this compound are not yet fully elucidated in the published literature. This compound is chemically characterized as 1-methyl-4-methoxy-7,8-methylenedioxycarbostyril. nih.gov The presence of a methylenedioxy group and methoxy (B1213986) group in its structure suggests specific methylation and cyclization reactions are involved in its formation. However, the precise enzymes catalyzing these transformations in the natural biosynthetic route of this compound in Casimiroa edulis remain to be identified.

Molecular and Genetic Studies of Biosynthetic Enzymes in Producer Organisms

Molecular and genetic studies are instrumental in understanding the complex enzymatic machinery underlying alkaloid biosynthesis. While significant progress has been made in identifying genes encoding enzymes involved in general alkaloid biosynthesis pathways, with over 30 such genes isolated and cloned, specific genetic studies focused solely on this compound biosynthesis in Casimiroa edulis are not extensively detailed in the available research. thegoodscentscompany.com The ability to construct molecular biology models for alkaloid biogenesis exists, and advancements in molecular regulation and metabolic engineering applications hold promise for future detailed investigations into the biosynthesis of specific compounds like this compound. fishersci.sethegoodscentscompany.com However, direct identification and characterization of genes or enzymes exclusively responsible for the unique steps in this compound formation within Casimiroa edulis are areas that require further dedicated research.

Compound Names and PubChem CIDs

Total Synthesis and Synthetic Analogues Research

Methodologies for Total Synthesis of Casimiroin

The total synthesis of this compound has been achieved through various methodologies aimed at developing efficient and scalable production protocols.

Development of Efficient Synthetic Routes

General procedures for cyclization, a crucial step in forming the quinolinone structure of this compound, have been explored using different acidic conditions:

Method A: Using Sulfuric Acid (H₂SO₄) : A solution of acetoacetamide (B46550) in concentrated sulfuric acid stirred at room temperature for 30–60 minutes produced the pure product in moderate yield researchgate.net.

Method B: Using Polyphosphoric Acid (PPA) : Acetoacetamide added to polyphosphoric acid at 95–100 °C and stirred for 2.5 hours yielded the pure product in higher yield compared to Method A researchgate.net.

Method C: Using Trifluoroacetic Acid (TFA) : A solution of acetoacetamide in trifluoroacetic acid at room temperature was also explored researchgate.net.

Scalable Synthetic Protocols for Research Production

The developed synthetic route for this compound is capable of multigram scale production, indicating its suitability for research purposes requiring larger quantities of the compound acs.orgresearchgate.netproteopedia.org. The practicality of the synthesis is highlighted by its straightforward execution and the ability to achieve high yields researchgate.net. This scalability is crucial for enabling extensive biological evaluations and further chemical modifications of this compound and its derivatives.

Design and Synthesis of this compound Analogues and Derivatives

The synthetic versatility allows for the creation of numerous this compound analogues, which are then evaluated for their biological activities, particularly as QR2 and aromatase inhibitors acs.orgresearchgate.netproteopedia.org.

Strategies for Structural Modification

Structural modification strategies for this compound analogues primarily involve alterations to the quinoline (B57606) core and its substituents. The synthetic route is versatile enough to provide an array of this compound analogues acs.orgresearchgate.netproteopedia.org. For instance, the effect of methoxy (B1213986) substitutions on the benzene (B151609) ring has been investigated, with various dimethoxylated and trimethoxylated derivatives synthesized and evaluated researchgate.net. Some disubstituted analogues, such as 6,8-dimethoxy derivatives, have shown superior potency compared to other disubstituted analogues researchgate.net. N-methylated quinolinones have also demonstrated greater potency in inhibiting QR2 compared to non-N-methylated counterparts researchgate.net. These modifications aim to enhance or alter the compound's pharmacological activity umpr.ac.id.

Structure-Activity Relationship (SAR) Studies of Synthesized Analogues

Structure-Activity Relationship (SAR) studies of this compound and its synthesized analogues have primarily focused on their inhibitory activities against quinone reductase 2 (QR2) and aromatase, enzymes implicated in various biological processes, including cancer chemoprevention nih.govlatoxan.comuni-goettingen.de. These investigations aim to elucidate the structural features crucial for optimal biological potency and to guide the design of more effective derivatives.

Detailed research findings indicate that modifications to the core quinolinone scaffold of this compound significantly impact its inhibitory capabilities. This compound (compound 1) itself exhibits an IC50 value of 54.1 ± 6.7 μM for QR2 inhibition and 3.9 ± 0.67 μM for aromatase inhibition uni-freiburg.de.

Key insights from SAR studies on QR2 inhibition include:

N-methylation : N-methylated analogues generally demonstrate superior QR2 inhibitory potency compared to their non-N-methylated counterparts . For instance, a potent N-methylated analogue, designated as compound 1j, showed a remarkable increase in activity with an IC50 of 1.9 ± 0.2 μM, representing a substantial improvement over the natural product .

Substitutions on the Quinoline Ring :

The replacement of the 6-methoxy group of this compound with a methyl group (analogue 1b) led to an over 8-fold increase in QR2 inhibitory activity, with an IC50 of 6.2 ± 0.28 μM .

A non-N-methylated analogue (1a) still showed improved potency (IC50 = 10.8 ± 2.1 μM) compared to this compound, despite lacking the N-methyl group .

The complete removal of the 1,3-dioxole (B15492876) ring from analogue 1a (yielding compound 1c) resulted in a significant loss of QR2 inhibitory activity, rendering the compound largely inactive ctdbase.org.

The presence of an 8-methoxy group (e.g., in analogues 1e and 1f) was found to enhance QR2 inhibitory activity relative to unsubstituted derivatives .

Regarding dimethoxy and trimethoxy derivatives, 5,6,8-trimethoxy analogues exhibited superior potency compared to other disubstituted analogues. Conversely, certain other trimethoxy derivatives were found to be completely inactive .

Specific dimethoxy analogues, such as 7,8-dimethoxy derivatives (e.g., 1g with IC50 29.3 μM and 1h with IC50 9.3 ± 2.3 μM), also demonstrated varying potencies, with N-methylated forms generally being more effective .

X-ray crystallography studies have been instrumental in providing a molecular understanding of these SAR findings by revealing the binding modes of this compound and its potent analogues within the active site of human QR2 nih.govlatoxan.comuni-goettingen.deuni-freiburg.dectdbase.orgnih.govuni.luechemi.com. These structural insights help explain how specific modifications influence the compound's interaction with the enzyme.

While QR2 inhibition has been extensively studied, analogues were also evaluated for aromatase inhibitory activities. This compound itself demonstrated notable aromatase inhibition (IC50 = 3.9 ± 0.67 μM) uni-freiburg.de. Certain analogues, like compound 1p, were identified as potent aromatase inhibitors .

Beyond QR2 and aromatase, research has also explored the antimicrobial activity of pyranoquinolinone derivatives, which share structural similarities with this compound. SAR analyses in these studies indicated that the antimicrobial efficacy is dependent on the specific substituents attached to the pyran ring chem960.com.

The following table summarizes key QR2 inhibitory activities of this compound and selected analogues based on reported SAR studies:

| Compound | Structural Modification (relative to this compound) | QR2 IC50 (μM) |

| This compound (1) | Natural product | 54.1 ± 6.7 |

| Analogue 1j | N-methylated analogue | 1.9 ± 0.2 |

| Analogue 1b | 6-methoxy replaced by methyl | 6.2 ± 0.28 |

| Analogue 1a | Non-N-methylated quinolinone | 10.8 ± 2.1 |

| Analogue 1c | Analogue 1a with dioxole ring removed | Inactive (or significantly reduced activity) ctdbase.org |

| Analogue 1e | Contains an 8-methoxy group | Improved activity (specific IC50 not provided in snippet) |

| Analogue 1h | 7,8-dimethoxy analogue (N-methylated) | 9.3 ± 2.3 |

Investigation of Biological Activities Through in Vitro and Preclinical Models

Enzyme Inhibition Profile Research

Research into the enzyme inhibition profile of casimiroin has focused on its interactions with key enzymes involved in various biological pathways, including detoxification and hormone synthesis.

Quinone Reductase 2 (QR2) Inhibition Studies

Quinone Reductase 2 (QR2), also known as NQO2, is a cytosolic FAD-dependent flavoenzyme that has garnered interest as a target in cancer chemoprevention. researchgate.netjcimcr.org

In vitro studies have demonstrated that this compound exhibits inhibitory activity against Quinone Reductase 2 (QR2). Synthetic this compound was found to have an IC₅₀ value of 54.1 ± 6.7 µM against QR2. researchgate.net This indicates its potency in inhibiting the enzyme's activity in a controlled laboratory setting.

Table 1: In Vitro QR2 Inhibition Potency of this compound

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| This compound | QR2 | 54.1 ± 6.7 | researchgate.net |

Beyond direct enzyme inhibition, this compound has been investigated for its antimutagenic properties in in vitro assays. It was found to inhibit mutagenicity induced by 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) in Salmonella typhimurium strain TM677. acs.org Furthermore, this compound significantly inhibited the formation of DMBA-induced preneoplastic lesions in an in vitro mouse mammary gland organ culture system at a concentration of 10 µg/mL. acs.org These findings suggest a potential role for this compound in chemoprevention by counteracting mutagenic processes.

Mechanistic Insights into QR2-Casimiroin Interactions

Aromatase Inhibition Studies

Aromatase, also known as CYP19, is a crucial enzyme involved in the biosynthesis of estrogens, making it a significant target in the context of estrogen-dependent conditions, such as certain cancers. researchgate.netacsmedchem.org

In vitro fluorometric assays have demonstrated that this compound is a strong inhibitor of aromatase. This compound was found to inhibit aromatase with an IC₅₀ value of 3.9 µM. researchgate.netd-nb.infonih.govthieme-connect.com This inhibitory potency positions this compound as a compound of interest for further investigation into its aromatase-modulating capabilities.

Table 2: In Vitro Aromatase Inhibition Potency of this compound

| Compound | Enzyme | IC₅₀ (µM) | Reference |

| This compound | Aromatase | 3.9 | researchgate.netd-nb.infonih.govthieme-connect.com |

Structural Basis of Aromatase Inhibition

This compound has been identified as a potent inhibitor of aromatase (CYP19A1), a cytochrome P450 enzyme crucial for estrogen biosynthesis by converting androgens to estrogens. nih.govguidetopharmacology.orgguidetopharmacology.orgd-nb.info Studies have shown that this compound strongly inhibits aromatase with an IC50 value of 3.9 µM. nih.govd-nb.info While its inhibitory activity is well-established, detailed structural insights into this compound's specific binding interactions with the aromatase enzyme, such as the precise amino acid residues involved or the exact nature of its binding within the active site, are not extensively documented in the available literature. For context, other aromatase inhibitors like exemestane (B1683764) are known to be steroidal and act as "false substrates," binding irreversibly to the enzyme, thereby inactivating it. mims.commims.com Non-steroidal inhibitors, such as letrozole (B1683767) and anastrozole, typically bind reversibly to the heme iron of the aromatase cytochrome P450 enzyme. guidetopharmacology.orgguidetopharmacology.orgwikipedia.orgwikipedia.orgmims.commims.com

Exploration of Other Enzyme Targets

Beyond aromatase, this compound has been found to inhibit other significant enzyme targets. It is recognized as an inhibitor of quinone reductase 2 (QR2), also known as NQO2. wikipedia.orgmims.comthegoodscentscompany.commims.com QR2 is a cytosolic FAD-dependent flavoenzyme considered a promising target in cancer chemoprevention strategies. mims.com Furthermore, QR2 has a unique relationship with quinoline-containing antimalarial drugs and is notably classified as the third melatonin (B1676174) receptor, indicating its role in binding melatonin. mims.com X-ray crystallography studies of QR2 in complex with this compound and some of its more potent analogues have provided valuable insights into the mechanism of action of this series of QR2 inhibitors. mims.com Additionally, a this compound analogue (BDBM29214) has been reported to target Diphosphomevalonate decarboxylase, an enzyme found in Streptococcus pneumoniae D39. wikidata.org

Cellular Activity and Pathway Modulation Studies in Cell Lines

Investigations into this compound's effects on cellular processes have primarily focused on its potential in cancer models.

Modulation of Cell Proliferation and Apoptosis in Cancer Cell Models

This compound has demonstrated an ability to modulate cellular processes relevant to cancer. It was found to inhibit alveolar lesions in a mouse mammary gland organ culture (ex vivo) model. nih.gov Furthermore, analogues of this compound have been evaluated in MCF-7 breast cancer cell-based antiproliferation systems, suggesting a role in inhibiting cancer cell growth. citeab.com While direct, detailed studies specifically on this compound's induction of apoptosis or its precise effects on cell proliferation in various cancer cell lines are not extensively detailed in the provided information, its known inhibitory activities against aromatase and QR2 imply potential anti-cancer effects that could involve these mechanisms.

Cell Cycle Regulation Analysis

Specific research findings detailing this compound's direct impact on cell cycle regulation, such as inducing arrest at particular phases (e.g., G1/S or G2/M checkpoints) in cancer cell models, were not explicitly available in the search results.

Investigation of Gene Expression and Protein Regulation

Information regarding this compound's direct influence on specific gene expression profiles or the regulation of particular protein pathways within cellular models is not detailed in the provided search results. Research in this area would typically involve techniques such as quantitative PCR, Western blotting, or microarray analysis to identify changes in mRNA or protein levels following this compound treatment.

Pharmacological Investigations in Tissue and Animal Models

Pharmacological investigations have extended beyond in vitro studies to explore this compound's effects in more complex biological systems. Methanolic extracts derived from Casimiroa pubescens seeds, which contain this compound, have been shown to induce vasorelaxation in rat caudal and aortic arteries. mims.com This vasorelaxant effect was observed in arterial tissues precontracted by phenylephrine (B352888) and was found to be mediated by M3 muscarinic receptors through the activation of cGMP-dependent nitric oxide (NO) signaling. mims.com This indicates a direct pharmacological effect in isolated tissue models. Additionally, this compound was initially identified for its ability to inhibit 7,12-dimethylbenz[a]anthracene (DMBA)-induced mutagenicity in Salmonella typhimurium, further supporting its biological activity in a relevant ex vivo context. nih.gov While these studies provide evidence of activity in tissue and ex vivo models, comprehensive in vivo pharmacological investigations focusing solely on this compound in animal models, beyond the ex vivo mouse mammary gland organ culture, are not extensively detailed in the provided information.

Vasorelaxation Effects in Isolated Arterial Tissues from Animal Models

Studies investigating the vasorelaxant properties of Casimiroa species extracts, which contain this compound, have been conducted using isolated arterial tissues from animal models. Methanolic seed extracts of Casimiroa edulis (Ce8) and Casimiroa pubescens (Cp12) demonstrated significant vasorelaxation in rat caudal and aortic arteries that were precontracted with phenylephrine colab.wsresearchgate.netresearchgate.netnih.gov.

Research findings indicated that the methanolic seed extract of Casimiroa edulis (Ce8) induced a dilatation of 95.4 ± 0.9% in precontracted arterial tissues. Similarly, the methanolic seed extract of Casimiroa pubescens (Cp12) caused a high dilatation of 82.2 ± 6.6% researchgate.net. These effects were observed in arterial tissues from both young (4 months) and old (20 months) rats, although the relaxation was more pronounced in younger tissues, suggesting an age-dependent influence on the response researchgate.netresearchgate.netnih.gov.

The underlying pharmacological mechanisms of this vasorelaxation involve the activation of M3 muscarinic receptor subtypes and subsequent cGMP-dependent nitric oxide (NO) signaling colab.wsresearchgate.net. This mechanism highlights the potential of this compound-containing extracts in influencing vascular tone.

Table 1: Vasorelaxation Induced by Casimiroa Methanolic Seed Extracts in Rat Arterial Tissues

| Extract Source | Extract Code | Dilatation in Phenylephrine-Precontracted Arteries (%) | Animal Model |

| Casimiroa edulis seeds | Ce8 | 95.4 ± 0.9 | Rat |

| Casimiroa pubescens seeds | Cp12 | 82.2 ± 6.6 | Rat |

Chemopreventive Efficacy in Ex Vivo Organ Culture Models (e.g., mouse mammary gland)

This compound has demonstrated notable chemopreventive efficacy in ex vivo organ culture models, specifically in the mouse mammary gland organ culture (MMOC) model. This model is a valuable tool for evaluating agents that can prevent carcinogen-induced preneoplastic lesions nih.govnih.govd-nb.info.

Detailed research findings show that this compound, as a key constituent of Casimiroa edulis seeds, inhibits the formation of preneoplastic lesions induced by 7,12-dimethylbenz[a]anthracene (DMBA) in the MMOC model nih.govnih.gov. Furthermore, this compound has been identified as a strong inhibitor of aromatase, a key enzyme in estrogen biosynthesis that plays a significant role in the development and progression of certain breast cancers. This compound exhibits an aromatase inhibitory activity with an IC50 value of 3.9 μM nih.govnih.govd-nb.infoidrblab.net. This dual action—inhibition of preneoplastic lesion formation and aromatase inhibition—underscores its potential as a chemopreventive agent.

Efficacy Studies in Animal Models (e.g., colon carcinogenesis models)

Mechanistic Elucidation Research

Biochemical and Biophysical Characterization of Binding Events

Mechanistic studies have identified Casimiroin as an inhibitor of key enzymes, primarily Quinone Reductase 2 (QR2) and Aromatase (CYP19A1). The biochemical and biophysical characterization of this compound's binding events has provided detailed information regarding its potency and the structural basis of its interactions with these targets.

Data Tables

Table 1: Inhibitory Activity of this compound and Analogues against Quinone Reductase 2 (QR2)

| Compound Name | Target | IC50 (µM) | Reference |

| This compound (Compound 1) | QR2 | 54.1 | rcsb.orgidrblab.net |

| This compound Analogue (1l) | QR2 | 18.2 ± 3.1 | researchgate.net |

| This compound Analogue (1h) | QR2 | 9.3 ± 2.3 | researchgate.net |

Table 2: X-ray Crystallography Data for this compound-QR2 Complex

| Parameter | Value | Unit | Reference |

| Method | X-RAY DIFFRACTION | N/A | rcsb.org |

| Resolution | 1.84 | Å | rcsb.org |

| R-Value Free (Depositor) | 0.242 | N/A | rcsb.org |

| R-Value Free (DCC) | 0.230 | N/A | rcsb.org |

| R-Value Work (Depositor) | 0.182 | N/A | rcsb.org |

| R-Value Work (DCC) | 0.180 | N/A | rcsb.org |

Detailed Research Findings

This compound (referred to as compound 1 in some studies) has been characterized as an inhibitor of Quinone Reductase 2 (QR2) and aromatase rcsb.orgresearchgate.netnih.govacs.org. Its mechanism of action against QR2 has been elucidated through X-ray crystallography studies, which reveal that this compound acts as a competitive inhibitor rcsb.orgresearchgate.netnih.govacs.org.

Structural investigations, specifically X-ray crystallography of QR2 in complex with this compound and its analogues, have provided significant insights into the binding mode rcsb.orgresearchgate.netacs.org. This compound (compound 1) binds within the active site of QR2, orienting itself parallel to the plane of the flavin adenine (B156593) dinucleotide (FAD) cofactor researchgate.net. The binding site of QR2 is described as a hydrophobic cleft, which is surrounded by various side chains researchgate.net. At one end of this cleft, the surface is relatively hydrophilic researchgate.net.

Interestingly, studies have shown that this compound, as a weaker inhibitor, can bind in two distinct orientations within the QR2 active site researchgate.net. In contrast, more potent analogues of this compound tend to exhibit a single, more defined orientation within the active site, suggesting a correlation between binding orientation and inhibitory potency researchgate.net. For instance, an analogue with an 8-methoxy group demonstrated improved activity compared to the unsubstituted this compound, and another analogue achieved a 10-fold increase in potency relative to the natural product researchgate.net. Specific inhibitory concentrations (IC50 values) have been determined, with this compound exhibiting an IC50 of 54.1 µM against QR2 rcsb.orgidrblab.net. More potent synthetic analogues, such as compound 1l and 1h, showed improved IC50 values of 18.2 ± 3.1 µM and 9.3 ± 2.3 µM, respectively researchgate.net. These detailed findings underscore the importance of specific structural modifications in enhancing the binding affinity and inhibitory activity of this compound and its derivatives.

Advanced Analytical and Characterization Methodologies in Casimiroin Research

High-Resolution Spectroscopic Techniques for Structural Elucidation

High-resolution spectroscopic methods are indispensable for confirming the chemical structure of Casimiroin and its analogues.

Nuclear Magnetic Resonance (NMR) spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone for the structural elucidation of this compound. acs.orgresearchgate.netresearchgate.net Researchers utilize ¹H NMR and ¹³C NMR to identify and assign proton and carbon signals, respectively, providing a detailed map of the molecule's backbone and functional groups. acs.orgresearchgate.netresearchgate.netscielo.br

For instance, studies on this compound have reported characteristic ¹H NMR signals, such as doublets at specific chemical shifts, and singlets for methylenedioxy and methoxy (B1213986) groups. researchgate.netscielo.br Two-dimensional NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish connectivity between atoms and confirm the relative positions of substituents. scielo.brscielo.br For example, HSQC experiments have been used to correlate methylenedioxy hydrogens with their corresponding carbon, and HMBC correlations confirm the position of groups like the methylenedioxy group. scielo.br

An example of typical NMR data for this compound (Compound 6 in one study) includes:

¹H NMR (400 MHz, CDCl₃): δ 6.06 (s, 2H, -OCH₂O-), δ 3.96 (s, 3H, -OCH₃), δ 3.78 (s, 3H, -NCH₃). scielo.br

¹³C NMR (100 MHz, CDCl₃): δ 101.2 (-OCH₂O- carbon), δ 56.6 (-OCH₃ carbon), δ 61.7 (-NCH₃ carbon). scielo.br

These spectral data, when compared with literature values, confirm the identity and structural integrity of this compound. acs.orgscielo.br

High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact molecular weight and elemental composition of this compound, providing a definitive molecular formula. researchgate.netmdpi.com Techniques such as Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) are commonly used. researchgate.net

HRMS data for this compound typically show a protonated molecular ion [M+H]⁺ with a precise mass that matches the theoretical exact mass for C₁₂H₁₁NO₄. For example, the calculated exact mass for C₁₂H₁₁NO₄ is 233.0688 Da, and reported HRMS measurements for this compound confirm this with high accuracy, often found as 233.0692 or 233.0688. nih.govresearchgate.netuni.lu Predicted collision cross-section (CCS) values for various adducts, such as [M+H]⁺ and [M-H]⁻, are also available, aiding in identification in complex mixtures. uni.lu

An example of HRMS data for this compound:

HRMS (calcd for C₁₂H₁₁NO₄): 233.0688 researchgate.net

HRMS (found): 233.0692 researchgate.net

Predicted m/z and CCS values for this compound adducts are summarized in the table below:

| Adduct | Predicted m/z | Predicted CCS (Ų) | Source Type |

| [M+H]⁺ | 234.07608 | 146.6 | Predicted |

| [M+Na]⁺ | 256.05802 | 161.2 | Predicted |

| [M+NH₄]⁺ | 251.10262 | 155.0 | Predicted |

| [M+K]⁺ | 272.03196 | 157.6 | Predicted |

| [M-H]⁻ | 232.06152 | 151.0 | Predicted |

| [M+Na-2H]⁻ | 254.04347 | 150.4 | Predicted |

| [M]⁺ | 233.06825 | 150.0 | Predicted |

| [M]⁻ | 233.06935 | 150.0 | Predicted |

This compound is reported to be an achiral compound, meaning it does not possess a chiral center and therefore does not exhibit optical activity. nih.govncats.io Consequently, techniques like Circular Dichroism (CD) spectroscopy and optical rotation measurements, which are typically used to determine the absolute configuration and stereochemistry of chiral molecules, are not directly applicable for assigning stereochemical properties to this compound itself. foodb.canih.govncats.io However, these techniques would be crucial for the characterization of any chiral derivatives or analogues of this compound that might be synthesized or discovered. researchgate.net

High-Resolution Mass Spectrometry (HRMS)

Chromatographic Techniques for Isolation, Purity, and Quantification

Chromatographic methods are fundamental for the separation, purification, and quantitative analysis of this compound from complex natural extracts or synthetic mixtures.

High-Performance Liquid Chromatography (HPLC) is widely employed for both the preparative isolation and analytical assessment of this compound. researchgate.net Analytical HPLC is used to determine the purity of this compound samples and to quantify its presence in various matrices. researchgate.netthieme-connect.de Researchers often employ reversed-phase C18 columns with mobile phases typically consisting of mixtures of water and organic solvents (e.g., methanol (B129727) or acetonitrile), often with modifiers. Detection is commonly performed using UV detectors at appropriate wavelengths. researchgate.netthieme-connect.de

For instance, in the characterization of Casimiroa pubescens extracts, this compound has been detected by HPLC with a reported retention time (rt) of 24.69 minutes. researchgate.net This allows for its identification and quantification within complex plant extracts.

A representative HPLC data point for this compound:

Retention Time (rt): 24.69 min researchgate.net

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) offers high sensitivity and selectivity, making it invaluable for trace analysis of this compound and the identification of its metabolites in biological or environmental samples. drugbank.comunpak.ac.id The LC component separates the compounds, while the MS/MS component provides detailed fragmentation patterns for definitive identification, even at low concentrations. drugbank.comunpak.ac.id

LC-MS/MS is particularly useful for analyzing complex matrices where this compound might be present at low levels or where its metabolic fate needs to be investigated. Predicted MS/MS spectra for this compound, including those at different collision energies (e.g., 10V, 20V, 40V) and in both positive and negative ion modes, are available and serve as reference data for identification. drugbank.comfoodb.ca These predicted spectra show specific fragmentation patterns (e.g., splash keys) that are unique to this compound, allowing for its unambiguous identification in trace analyses. drugbank.comfoodb.ca

An example of predicted LC-MS/MS data for this compound:

Predicted MS/MS Spectrum (10V, Positive): splash10-001i-0090000000-f042b42babccdf7dfe0c foodb.ca

Predicted MS/MS Spectrum (40V, Positive): splash10-114l-1910000000-d8e1c63a6c4304964432 foodb.ca

Preparative and Analytical HPLC

Crystallographic Methods for Solid-State Structure Determination

Crystallographic methods, particularly X-ray diffraction, are indispensable tools for elucidating the precise solid-state structure of chemical compounds such as this compound. These techniques provide atomic-level details regarding molecular conformation, bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a compound's intrinsic physical and chemical properties and its mechanism of action when interacting with biological targets xtalpi.com.

In the context of this compound, X-ray crystallography has been pivotal in deciphering its interaction with human quinone reductase 2 (QR2), an enzyme that this compound inhibits researchgate.netrcsb.orgscispace.com. Research efforts have focused on determining the crystal structure of QR2 in complex with this compound and its analogues. These studies aim to provide molecular insights into their inhibitory activities and to establish comprehensive structure-activity relationships (SAR) researchgate.netrcsb.org.

For example, the crystal structure of human quinone reductase 2 bound to this compound has been determined using X-ray diffraction. Reported resolutions include 1.80 Å for PDB entry 3NHR and 1.84 Å for PDB entry 3G5M rcsb.org. These high-resolution structural data enable a detailed visualization of how this compound binds within the active site of QR2, thereby revealing critical interactions that underpin its biological activity researchgate.net. Such crystallographic information is fundamental for the rational design and optimization of lead compounds in drug discovery researchgate.net.

Table 1: Summary of this compound-QR2 Complex Crystallographic Data

| PDB ID | Method | Resolution (Å) | R-Value Work | R-Value Free | Reference |

| 3NHR | X-RAY DIFFRACTION | 1.80 | 0.179 | 0.215 | |

| 3G5M | X-RAY DIFFRACTION | 1.84 | 0.182 | 0.242 | rcsb.org |

Development of Bioanalytical Methods for this compound in Biological Matrices (for in vitro and animal studies)

The development and rigorous validation of bioanalytical methods are essential for the accurate quantification of drug compounds, including this compound, and their metabolites in various biological matrices. These methods are critical for generating reliable pharmacokinetic (PK) and toxicokinetic (TK) data, which are fundamental for supporting preclinical and clinical drug development studies researchgate.netnih.govnih.gov. Bioanalysis encompasses the identification and quantification of analytes in biological fluids such as plasma, serum, blood, urine, and tissue homogenates researchgate.netnih.govkcasbio.com.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) stands out as a preferred technique for small molecule bioanalysis due to its superior sensitivity, selectivity, wide dynamic range, and inherent robustness researchgate.netveedalifesciences.comamericanpharmaceuticalreview.com. This analytical approach facilitates precise and accurate quantification of analytes even at low concentrations, and it possesses the capability to distinguish between highly homologous isoforms veedalifesciences.com.

The process of developing a bioanalytical method for this compound in biological matrices typically involves several critical stages:

Sample Preparation: This initial and crucial step focuses on extracting and purifying the analyte from the complex biological matrix, thereby minimizing potential interferences nih.govamericanpharmaceuticalreview.com. Commonly employed techniques include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) researchgate.netnih.govamericanpharmaceuticalreview.comnih.gov. For solid biological matrices like tissues, an initial homogenization step is also necessary nih.govkcasbio.com. During this phase, challenges such as matrix effects (e.g., those caused by hemolysis) and non-specific binding of the analyte must be carefully addressed and mitigated kcasbio.comnih.gov.

Chromatographic Separation: Optimized chromatographic conditions are vital to achieve the necessary separation selectivity and efficient analysis time nih.gov. The HPLC system separates this compound from other components present in the biological matrix and any potential metabolites before it is introduced into the mass spectrometer for detection nih.gov.

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides highly specific and sensitive detection by monitoring characteristic precursor-to-product ion transitions unique to this compound researchgate.netveedalifesciences.comamericanpharmaceuticalreview.com. This ensures accurate quantification even within the intricate composition of biological samples veedalifesciences.comamericanpharmaceuticalreview.com.

Method Validation: All bioanalytical methods must undergo rigorous validation in accordance with established regulatory guidelines, such as those from the FDA and EMA, to ensure their reliability and accuracy researchgate.netnih.govnih.gov. Key validation parameters include:

Linearity: Demonstrating a proportional relationship between the analyte concentration and the detector response across a defined concentration range researchgate.netnih.gov.

Precision: Assessing the consistency and reproducibility of results under various conditions, including intra-day and inter-day variability researchgate.netnih.gov.

Accuracy: Measuring how closely the measured values align with the true concentration of the analyte researchgate.netnih.gov.

Lower Limit of Quantification (LLOQ): Defining the lowest concentration of the analyte that can be reliably quantified with acceptable levels of precision and accuracy researchgate.netnih.gov.

Recovery: Evaluating the efficiency of the extraction procedure in isolating the analyte from the biological matrix researchgate.net.

Stability: Assessing the integrity of the analyte in the biological matrix under different storage and processing conditions nih.gov.

These bioanalytical methods are indispensable for both in vitro and animal studies involving this compound. In in vitro studies, which utilize systems like cell cultures or tissue preparations, these methods enable the precise quantification of this compound's uptake, its metabolic pathways, and its effects on various cellular processes frontiersin.orgnih.gov. For animal studies, these analytical techniques are employed to determine this compound's absorption, distribution, metabolism, and excretion (ADME) profile. This provides critical data for preclinical safety and efficacy assessments, which are necessary before a compound can progress to human clinical trials nih.govfrontiersin.orgnih.gov. It is important to note that while animal models offer valuable in vivo information, their limitations in directly translating results to human outcomes are recognized, thereby emphasizing the crucial role of robust analytical data frontiersin.orgnih.gov.

Table 2: Key Parameters for Bioanalytical Method Validation

| Parameter | Description |

| Linearity | Range over which analyte response is directly proportional to concentration. |

| Precision | Consistency of results (repeatability and reproducibility). |

| Accuracy | Closeness of measured values to the true concentration. |

| Lower Limit of Quantification (LLOQ) | Lowest concentration reliably quantified. |

| Recovery | Efficiency of analyte extraction from the matrix. |

| Stability | Analyte integrity under various storage and processing conditions. |

Comparative Research and Advanced Structure Activity Relationship Sar Studies

Comparative Analysis with Other Natural Quinoline (B57606) Alkaloids and Derivatives

Casimiroin is a prominent quinoline alkaloid found in Casimiroa edulis, a plant known for producing a variety of chemical constituents, including other quinoline alkaloids, flavonoids, coumarins, and N-benzoyltyramide derivatives nih.govresearchgate.netresearchgate.netresearchgate.net. The biological activities of this compound itself include antimutagenic effects against 7,12-dimethylbenz[a]anthracene (B13559) (DMBA)-induced mutation in Salmonella typhimurium, as well as inhibition of DMBA-induced preneoplastic lesions in mouse mammary gland cultures mdma.ch. Furthermore, this compound has been identified as an inhibitor of quinone reductase 2 (QR2) and aromatase nih.govresearchgate.netnih.govnih.gov.

The broader class of quinoline alkaloids exhibits a wide spectrum of pharmacological properties. For instance, quinine, isolated from the bark of the Cinchona tree, is historically significant for its antimalarial activity nih.govlongdom.org. Camptothecin, found in Camptotheca acuminata, is recognized for its potent anticancer properties nih.govlongdom.org. Other quinoline alkaloids and their derivatives have demonstrated antitumor, antibacterial, antifungal, antiparasitic, insecticidal, antiviral, anti-inflammatory, and antiplatelet activities nih.govlongdom.org. Recent investigations into Casimiroa edulis have also led to the isolation of novel quinolinone alkaloids exhibiting antihypertensive activity researchgate.net. Pyranoquinolinones, a class of derivatives structurally related to quinoline alkaloids, have also shown promising pharmacological activities, including antibacterial, antimicrobial, anti-HIV, antiviral, and antitumor effects isfcppharmaspire.com.

This comparative landscape underscores this compound's position as a quinoline alkaloid with specific, well-documented activities, contributing to the diverse therapeutic potential observed across this chemical class.

Elucidation of Key Pharmacophoric Features Responsible for Biological Efficacy

Extensive structure-activity relationship (SAR) studies have been conducted on this compound, particularly concerning its inhibitory activities against quinone reductase 2 (QR2) and aromatase researchgate.netnih.govnih.gov. These studies have been significantly aided by X-ray crystallography, which has provided detailed insights into how this compound and its analogues bind to the active site of QR2 researchgate.netnih.govnih.govgenophore.comrcsb.orgrcsb.org.

The X-ray crystallographic data reveal the precise orientation and interactions of this compound within the QR2 enzyme, elucidating the key pharmacophoric features essential for its inhibitory efficacy. This structural information is crucial for understanding the molecular basis of its action and for guiding the design of more potent and selective inhibitors. The binding features observed through crystallography correlate directly with the SAR data obtained from biological assays acs.org.

Impact of Specific Structural Modifications on Potency, Selectivity, and Mechanism of Action

The synthesis of various this compound analogues has been instrumental in optimizing its quinone reductase 2 (QR2) and aromatase inhibitory activities researchgate.netnih.govnih.gov. These structural modifications have allowed researchers to investigate the impact of subtle changes on the compound's potency, selectivity, and mechanism of action.

For instance, an analogue of this compound (compound 1l) demonstrated an approximately three-fold improvement in QR2 inhibitory activity compared to the natural product (compound 1), with an IC50 value of 18.2 ± 3.1 μM researchgate.net. Another analogue, compound 1j, was identified as the most active against QR2, while compound 1p showed the highest potency against aromatase researchgate.net. For aromatase inhibition, a synthesized analogue achieved an IC50 value of 0.1 ± 0.004 μM, which is comparable to the clinically used aromatase inhibitor aminoglutethimide (B1683760) researchgate.net.

Table 1: Comparative Activities of this compound and Select Analogues

| Compound | Target Enzyme | IC50 (µM) | Relative Potency vs. This compound | Reference |

| This compound (1) | QR2 | ~50 | 1x | researchgate.net |

| Analogue (1l) | QR2 | 18.2 ± 3.1 | ~3x improvement | researchgate.net |

| Analogue (1j) | QR2 | Most active | N/A | researchgate.net |

| This compound (1) | Aromatase | N/A | 1x | researchgate.net |

| Analogue (1p) | Aromatase | Most active | N/A | researchgate.net |

| Analogue | Aromatase | 0.1 ± 0.004 | Favorable vs. Aminoglutethimide | researchgate.net |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Applications in Preclinical Research

The initial biological investigations of Casimiroin and its analogues suggest their merit for further exploration as potential chemopreventive or chemotherapeutic agents researchgate.netosti.govacs.org. Beyond its established inhibition of quinone reductase 2 (QR2) and aromatase, future preclinical research will focus on identifying novel biological targets and expanding its therapeutic applications researchgate.netosti.govacs.orgthieme-connect.comd-nb.info. This involves investigating this compound's effects on various cellular pathways and molecular mechanisms implicated in disease progression. Potential areas of investigation include other cancer types, inflammatory diseases, and neurodegenerative disorders, where its modulatory effects on enzymes or signaling pathways could offer therapeutic benefits. For instance, studies could explore its impact on angiogenesis, cell proliferation, apoptosis, or immune modulation in relevant disease models researchgate.net. The identification and validation of these novel targets are crucial for understanding this compound's broader pharmacological profile and guiding its development into targeted therapies thermofisher.com.

Advanced Synthetic Strategies for Complex this compound Analogues with Enhanced Activity

The efficient synthesis of this compound on a multigram scale has already been achieved, providing a versatile route to produce an array of analogues researchgate.netosti.govacs.org. Future efforts in synthetic chemistry will concentrate on developing advanced strategies to create more complex this compound analogues with enhanced activity, selectivity, and improved pharmacokinetic properties. This involves sophisticated medicinal chemistry approaches aimed at optimizing potency, reducing off-target effects, and improving bioavailability. Techniques such as structure-activity relationship (SAR) studies, rational drug design, and combinatorial chemistry will be employed to systematically modify the this compound scaffold. The goal is to synthesize derivatives that exhibit superior therapeutic indices, potentially by fine-tuning their interactions with specific biological targets or by improving their metabolic stability.

Integrated Omics Approaches (e.g., Proteomics, Metabolomics) in this compound Research

Integrated omics approaches, including genomics, transcriptomics, proteomics, and metabolomics, are revolutionizing the understanding of complex biological systems and will be pivotal in this compound research azolifesciences.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov. These high-throughput technologies offer a holistic view of the molecular changes induced by this compound, providing deeper insights into its mechanism of action azolifesciences.comfrontiersin.orgnih.gov.

Proteomics: By analyzing the entire set of proteins in a cell or tissue, proteomics can identify this compound's direct protein targets, as well as downstream proteins whose expression or modification is altered by its activity azolifesciences.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov. This can reveal previously unknown pathways influenced by this compound.

Metabolomics: This approach involves the comprehensive analysis of small-molecule metabolites, offering a snapshot of the metabolic state of a biological system azolifesciences.comfrontiersin.orgresearchgate.netnih.gov. Metabolomics can reveal how this compound perturbs metabolic pathways, potentially identifying biomarkers of its efficacy or toxicity azolifesciences.comfrontiersin.orgnih.gov.

The integration of data from these various omics layers, often utilizing advanced bioinformatics and machine learning tools, will enable researchers to uncover intricate biological interactions and regulatory networks affected by this compound azolifesciences.comfrontiersin.orgfrontiersin.orgresearchgate.netnih.gov. This systems-level understanding is crucial for a comprehensive elucidation of its therapeutic effects and potential side effects.

Development of this compound-Based Chemical Probes for Target Validation and Pathway Mapping

Chemical probes are indispensable tools in drug discovery, designed to selectively modulate a specific protein target and investigate the biological consequences of that modulation thermofisher.comnih.govrjeid.com. Future research will focus on developing this compound-based chemical probes to validate its predicted targets and meticulously map the intricate signaling pathways it influences thermofisher.comnih.govrjeid.commdpi.com. These probes, often modified versions of the parent compound with reporter tags (e.g., fluorescent or affinity tags), allow for precise visualization and isolation of this compound's binding partners within complex biological matrices mdpi.com. By using this compound-based probes, researchers can confirm the direct interaction with hypothesized targets, identify off-targets, and delineate the downstream molecular events that contribute to its observed biological activities thermofisher.comnih.govrjeid.commdpi.comyoutube.com. This approach is critical for establishing a clear link between this compound's molecular interactions and its phenotypic effects, thereby reducing the risks associated with drug development thermofisher.com.

Collaborative Research Opportunities and Interdisciplinary Studies in Natural Product Discovery

The complexity inherent in natural product discovery, from isolation and characterization to mechanism elucidation and therapeutic development, necessitates a highly collaborative and interdisciplinary approach actascientific.comuni-saarland.denih.gov. Future research on this compound will greatly benefit from fostering robust collaborations across various scientific disciplines. This includes:

Organic Chemistry: For advanced synthesis of analogues and chemical probes.

Pharmacology and Toxicology: For comprehensive in vitro and in vivo efficacy and safety assessments.

Computational Biology and Cheminformatics: For in silico target prediction, molecular docking, and analysis of omics data.

Structural Biology: For determining the three-dimensional structures of this compound-target complexes, providing insights for rational drug design.

Plant Science and Ethnobotany: For understanding the natural source, sustainable sourcing, and traditional uses of Casimiroa edulis.

Interdisciplinary studies, potentially involving public-private partnerships and international consortia, will accelerate the pace of discovery, optimize lead compounds, and facilitate the translation of preclinical findings into clinical applications nih.govactascientific.comuni-saarland.denih.gov. Such collaborations are essential for addressing the multifaceted challenges in natural product research and bringing promising compounds like this compound closer to therapeutic reality.

Q & A

Q. What are the standard analytical methods for characterizing Casimiroin’s purity and structural integrity?

To ensure reproducibility, use high-performance liquid chromatography (HPLC) for purity assessment, nuclear magnetic resonance (NMR) for structural elucidation, and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with reference standards and report retention times, spectral peaks, and fragmentation patterns in detail .

Q. How should researchers design experiments to evaluate this compound’s bioactivity against quinone reductase 2 (QR2) or aromatase?

Employ in vitro enzyme inhibition assays (e.g., fluorometric or colorimetric assays) with positive and negative controls. For cell-based studies, use cancer cell lines expressing QR2/aromatase and measure dose-response curves (IC₅₀ values). Include solvent controls and validate results with orthogonal assays (e.g., Western blotting for protein expression changes) .

Q. What are the critical steps in formulating a research hypothesis for this compound’s mechanism of action?

Use frameworks like PICO (Population: target enzymes; Intervention: this compound; Comparison: existing inhibitors; Outcome: inhibitory efficacy) to structure hypotheses. Conduct a systematic literature review to identify gaps, such as unexplored signaling pathways or synergistic effects with other compounds .

Advanced Research Questions

Q. How can researchers optimize this compound’s synthetic route to improve yield and scalability?

Apply Design of Experiments (DOE) to test variables (e.g., solvent polarity, temperature, catalyst concentration). Monitor reaction progress via thin-layer chromatography (TLC) and optimize purification steps (e.g., column chromatography gradients). Compare yields and purity metrics across iterations .

Q. How should contradictory data on this compound’s inhibitory potency across studies be analyzed?

Perform sensitivity analyses to assess variables like enzyme source (recombinant vs. native), assay conditions (pH, cofactors), or batch-to-batch compound variability. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability. Replicate experiments with standardized protocols .

Q. What strategies ensure reproducibility in this compound-related studies?

Document detailed experimental protocols (e.g., molar ratios, incubation times) in supplementary materials. Use internal reference compounds (e.g., dicoumarol for QR2 studies) and share raw data (spectra, dose-response curves) via open-access platforms. Independent validation by third-party labs is recommended .

Q. How can researchers design this compound analogues for PET imaging in breast cancer studies?

Introduce radiolabels (e.g., carbon-11) into this compound’s core structure while preserving QR2/aromatase affinity. Validate analogues using competitive binding assays and assess pharmacokinetics (e.g., biodistribution in murine models). Compare tumor uptake rates via dynamic PET imaging .

Methodological Considerations

Q. What criteria should guide the selection of in vivo models for this compound toxicity studies?

Prioritize models with humanized QR2/aromatase expression and evaluate toxicity endpoints (e.g., organ histopathology, serum biomarkers). Use dose-escalation studies to establish maximum tolerated doses (MTDs) and align with ARRIVE guidelines for ethical reporting .

Q. How can researchers address variability in this compound’s solubility during formulation?

Test solubility in biocompatible solvents (e.g., DMSO/PBS mixtures) and use surfactants (e.g., Tween-80) or cyclodextrins for stabilization. Characterize formulations via dynamic light scattering (DLS) for particle size distribution and stability .

Q. What statistical methods are appropriate for analyzing this compound’s synergistic effects with other inhibitors?

Use Chou-Talalay combination index (CI) models to quantify synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). Pair with isobolographic analysis to visualize dose-reduction potential. Report confidence intervals and p-values for robustness .

Data Presentation & Validation

Q. How should researchers present conflicting data on this compound’s pharmacokinetic properties?

Use tabular comparisons of key parameters (e.g., half-life, bioavailability) across studies, noting methodological differences (e.g., administration routes, analytical techniques). Highlight consensus findings and propose standardized testing guidelines .

Q. What validation steps are required before publishing this compound’s novel bioactivity claims?

Perform dose-response validation in ≥3 independent experiments, include orthogonal assays (e.g., thermal shift assays for target engagement), and compare results to known inhibitors. Disclose all raw data and analysis scripts for peer review .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.